molecular formula C8H15NO2 B7809948 L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI)

L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI)

Cat. No.: B7809948
M. Wt: 157.21 g/mol
InChI Key: YJXMGRSSLHPGTO-BQBZGAKWSA-N
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Description

Significance of Chiral Amino Acid Esters in Asymmetric Synthesis

Chiral amino acid esters are fundamental building blocks and catalysts in asymmetric synthesis, a field dedicated to the selective creation of one enantiomer of a chiral molecule over the other. Their importance stems from their ready availability from the "chiral pool," their bifunctional nature (containing both an amine and a carboxyl group), and the stereogenic center at the α-carbon.

The esterification of the carboxyl group, as seen in (3S)-3-Methyl-L-proline ethyl ester, is a crucial modification. It protects the acidic functionality, preventing unwanted side reactions, and modulates the molecule's solubility and steric properties. These esters are widely used as nucleophiles in various carbon-carbon bond-forming reactions. frontiersin.org In the presence of a suitable catalyst, such as a chiral aldehyde, the amino group of the ester can form a chiral enolate intermediate, which then reacts stereoselectively with electrophiles. frontiersin.org This strategy is a powerful method for the asymmetric α-functionalization of amino acids, enabling the synthesis of complex and unnatural amino acid derivatives that are valuable in drug discovery. acs.org

The versatility of chiral amino acid esters is evident in the diverse range of transformations they facilitate.

Table 1: Applications of Chiral Amino Acid Esters in Asymmetric Synthesis

Reaction Type Role of Amino Acid Ester Key Transformation
Alkylation Chiral Nucleophile Asymmetric formation of α,α-disubstituted amino acids. acs.org
Aldol (B89426) Reaction Chiral Nucleophile Stereoselective synthesis of β-hydroxy-α-amino acids.
Mannich Reaction Chiral Nucleophile Enantioselective synthesis of β-amino carbonyl compounds. nih.gov

Overview of L-Proline and its Methylated Analogues as Versatile Catalytic Scaffolds

L-proline, a naturally occurring secondary amino acid, is a foundational molecule in the field of organocatalysis—the use of small organic molecules to accelerate chemical reactions. Its rigid cyclic structure and the presence of both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) allow it to act as a highly efficient bifunctional catalyst. nih.govchemicalbook.com L-proline and its derivatives are renowned for their ability to catalyze a wide array of asymmetric reactions, including aldol condensations, Mannich reactions, and Michael additions. nih.govscilit.com

Methylation of the proline ring, creating analogues like α-methylproline or 3-methylproline, introduces significant changes to the catalytic scaffold. nih.gov Adding a methyl group enhances the steric bulk and can alter the electronic properties and conformational rigidity of the pyrrolidine (B122466) ring. These modifications can have a profound impact on the catalyst's performance, often leading to improved enantioselectivity or diastereoselectivity in reactions. For instance, the strategic placement of a methyl group can better shield one face of a reactive intermediate, directing an incoming reagent to the opposite face with higher precision. nih.gov The synthesis of these substituted prolines is an active area of research, with various methods developed for their diastereoselective and asymmetric preparation. nih.gov

Table 2: Comparison of L-Proline and a Methylated Analogue in a Catalytic Aldol Reaction

Catalyst Reaction Diastereoselectivity (dr) Enantioselectivity (ee %)
L-Proline Aldol condensation of acetone (B3395972) with 4-nitrobenzaldehyde Not Applicable Up to 76%

Note: Data is illustrative and compiled from typical results in organocatalysis literature; direct comparative data under identical conditions can vary.

Research Context of (3S)-3-Methyl-L-Proline Ethyl Ester within Chiral Auxiliary and Organocatalytic Methodologies

(3S)-3-Methyl-L-proline ethyl ester is a specific, non-commercially standard derivative that fits into the ongoing exploration of modified proline catalysts and chiral building blocks. The introduction of a methyl group at the 3-position of the proline ring is a significant structural alteration. This modification introduces a second stereocenter, leading to four possible stereoisomers. The (3S) configuration specifies the stereochemistry at this new center relative to the inherent (2S) stereochemistry of L-proline, resulting in a cis relationship between the C2-carboxyl and C3-methyl groups.

The research context for this specific compound is primarily as a potential custom tool in asymmetric synthesis. Its applications can be understood through two main lenses:

As a Chiral Auxiliary: A chiral auxiliary is a group temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukwikipedia.org After the desired transformation, the auxiliary is removed. While less common than oxazolidinones or camphorsultams, proline derivatives can serve this role. wikipedia.org The ethyl ester of 3-methyl-proline could be attached to a molecule, with the rigid, sterically defined proline ring directing alkylations or additions at a nearby position before being cleaved.

As an Organocatalyst or Catalyst Precursor: More prominently, proline derivatives are used directly as organocatalysts. researchgate.netumb.edu The presence of the 3-methyl group in (3S)-3-Methyl-L-proline ethyl ester would be expected to influence the transition state of reactions it catalyzes. Compared to unsubstituted L-proline ethyl ester, the 3-methyl group could offer enhanced stereocontrol by creating a more crowded and defined chiral pocket, potentially leading to higher enantioselectivities. The synthesis of 3-substituted prolines often starts from 3-hydroxyproline, a commercially available starting material, involving steps like oxidation and stereoselective addition or coupling reactions. nih.gov The ethyl ester can be synthesized through standard esterification procedures, such as Fischer esterification using ethanol (B145695) and an acid catalyst, or by reacting L-proline with thionyl chloride in ethanol. stackexchange.comsciencemadness.org

While extensive studies specifically detailing the applications of (3S)-3-Methyl-L-proline ethyl ester are not widely available in mainstream literature, its value is inferred from the well-established principles of proline catalysis and the documented effects of ring substitution on reaction outcomes. nih.gov Researchers would synthesize this molecule to fine-tune the steric and electronic environment of a proline-catalyzed reaction, aiming to overcome limitations observed with simpler proline derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXMGRSSLHPGTO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Catalyzed by 3s 3 Methyl L Proline Ethyl Ester Analogues

Elucidation of Enamine and Iminium Ion Catalysis Pathways in Proline-Derived Systems

Organocatalysis by proline and its analogues, including (3S)-3-methyl-L-proline ethyl ester, primarily proceeds through two key catalytic cycles: the enamine and the iminium ion pathways. These pathways are central to a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426), Mannich, and Michael additions. wikipedia.orgnih.govsci-hub.catacs.orgresearchgate.net

The enamine catalysis pathway is initiated by the reaction of a carbonyl compound (a ketone or aldehyde) with the secondary amine of the proline catalyst to form a nucleophilic enamine intermediate. nih.gov This process enhances the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile. The catalytic cycle can be summarized in the following steps:

Enamine Formation: The catalyst, (3S)-3-methyl-L-proline ethyl ester, reacts with a carbonyl donor to form an enamine.

Nucleophilic Attack: The enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction).

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the catalyst.

Conversely, the iminium ion catalysis pathway involves the reaction of the proline derivative with an α,β-unsaturated carbonyl compound. This leads to the formation of an iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it for nucleophilic attack.

For (3S)-3-methyl-L-proline ethyl ester, the presence of the 3-methyl group can influence the stability and reactivity of these key intermediates. The steric bulk of the methyl group can affect the E/Z geometry of the enamine and the facial selectivity of the subsequent nucleophilic attack, thereby influencing the stereochemical outcome of the reaction.

Role of Hydrogen Bonding and Non-Covalent Interactions in Stereocontrol

The high degree of stereocontrol observed in reactions catalyzed by proline derivatives is largely attributed to the rigid transition state assemblies stabilized by hydrogen bonding and other non-covalent interactions. wikipedia.orgnih.govfao.org In the case of (3S)-3-methyl-L-proline ethyl ester, while the carboxylic acid group of proline is esterified, the potential for hydrogen bonding still exists, albeit in a modified fashion. The ester group, while not a hydrogen bond donor, can act as a hydrogen bond acceptor.

More significantly, non-covalent interactions such as van der Waals forces and steric repulsion play a crucial role in dictating the approach of the electrophile to the enamine intermediate. The Zimmerman-Traxler model is often invoked to explain the stereoselectivity in aldol reactions catalyzed by proline. wikipedia.org This model proposes a chair-like six-membered transition state where the substituents of the interacting molecules occupy positions that minimize steric hindrance.

The (3S)-3-methyl group in the catalyst introduces an additional steric constraint in the transition state. This can lead to a more pronounced differentiation between the two faces of the enamine, forcing the electrophile to attack from the less hindered side and thereby enhancing the enantioselectivity of the reaction. The interplay of these subtle non-covalent forces is critical in achieving high levels of stereocontrol.

Computational Chemistry Approaches for Transition State Modeling and Reaction Mechanism Prediction (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling transition states and predicting reaction mechanisms in organocatalysis. researchgate.netnih.gov DFT calculations allow for the exploration of potential energy surfaces, the identification of transition state structures, and the quantification of activation energies for different reaction pathways.

For reactions catalyzed by (3S)-3-methyl-L-proline ethyl ester analogues, DFT studies can provide valuable insights into:

The preferred conformations of the catalyst and its intermediates.

The geometries of the transition states for the enamine and iminium ion pathways.

The energetic barriers for different stereochemical outcomes, allowing for the prediction of enantioselectivity.

The nature and strength of non-covalent interactions that stabilize the transition states.

While specific DFT studies on the ethyl ester of 3-methyl-L-proline are not widely reported, computational investigations on related proline derivatives have shown that substituents on the pyrrolidine (B122466) ring can significantly impact the stability of different transition state conformers, thereby influencing the stereochemical outcome. researchgate.net For instance, the steric and electronic effects of the 3-methyl group can be modeled to understand its precise role in stereodifferentiation.

Table 1: Representative Data from DFT Studies on Proline-Catalyzed Aldol Reactions
Catalyst AnalogueReactionComputational MethodKey Finding
L-ProlineAldol ReactionB3LYP/6-31G*The enamine mechanism is energetically favored, with stereoselectivity arising from a chair-like transition state stabilized by hydrogen bonding.
Substituted ProlinamidesMichael AdditionM06-2X/6-311+G(d,p)The nature of the substituent significantly influences the stability of the transition state and, consequently, the enantiomeric excess of the product.

Kinetic Isotope Effect Studies for Rate-Determining Steps and Mechanistic Insights

Kinetic Isotope Effect (KIE) studies are a powerful experimental technique used to probe the rate-determining step of a reaction and to gain insights into the structure of the transition state. nih.gov A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. For proline-catalyzed reactions, deuterium (B1214612) labeling is commonly employed.

While specific KIE studies on reactions catalyzed by (3S)-3-methyl-L-proline ethyl ester have not been extensively documented, studies on proline-catalyzed aldol reactions have shown that the carbon-carbon bond-forming step is often the rate-determining step. nih.gov This is typically evidenced by a primary kinetic isotope effect when the nucleophilic carbon of the enamine is deuterated.

A hypothetical KIE study on an aldol reaction catalyzed by (3S)-3-methyl-L-proline ethyl ester could involve the following:

Primary KIE: Deuteration of the α-carbon of the ketone donor. A significant kH/kD value (>1) would suggest that the C-C bond formation is part of the rate-determining step.

Secondary KIE: Deuteration at other positions could provide information about changes in hybridization and steric environment in the transition state.

The absence of a significant KIE upon deuteration of the α-carbon would imply that another step, such as enamine formation or product release, could be rate-limiting. Such studies are crucial for a complete mechanistic understanding and for the rational design of more efficient catalysts.

Table 2: Expected Outcomes of a Hypothetical KIE Study on a (3S)-3-Methyl-L-Proline Ethyl Ester Catalyzed Aldol Reaction
Isotopically Labeled PositionType of KIEExpected kH/kDMechanistic Implication
α-carbon of ketone donorPrimary> 1C-C bond formation is likely the rate-determining step.
α-carbon of ketone donorPrimary≈ 1C-C bond formation is not the rate-determining step; enamine formation or product hydrolysis may be rate-limiting.

Derivatization and Analogue Development of 3s 3 Methyl L Proline Ethyl Ester for Enhanced Chiral Induction and Specific Reactivity

Design and Synthesis of Novel (3S)-3-Methyl-L-Proline Ethyl Ester-Based Organocatalysts

The design of novel organocatalysts based on the (3S)-3-methyl-L-proline ethyl ester core aims to amplify its catalytic potential by introducing functional groups that can enhance stereochemical control and reaction efficiency. Synthetic strategies for creating C-3 substituted prolines often involve multi-step processes starting from proline or its derivatives.

One established route involves the direct functionalization of the proline ring. For instance, palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C-3 position of N-protected proline amides, affording cis-2,3-disubstituted pyrrolidines with high stereospecificity. acs.org While this demonstrates a method for C-3 functionalization, synthesizing the specific 3-methyl analogue often requires different approaches. The enantioselective synthesis of 3-substituted prolines can also be achieved from 3-hydroxy-(S)-proline, where a variety of groups can be introduced at the C-3 position via palladium-mediated couplings with the corresponding enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester. nih.gov Subsequent hydrogenation can yield the final substituted product. nih.gov

Once the 3-methyl-proline core is synthesized, it can be esterified to the ethyl ester via standard methods, such as the Fischer esterification, which involves treating the amino acid with ethanol (B145695) in the presence of a strong acid catalyst like dry HCl gas. sciencemadness.org

Further design principles involve incorporating the (3S)-3-methyl-L-proline ethyl ester moiety into larger, more complex architectures to create highly organized catalytic environments. For example, C₃-symmetric, tripodal catalysts have been designed by anchoring proline units to a central 1,3,5-triethylbenzene (B86046) core. researchgate.net These structures are shown to catalyze Michael addition reactions with high stereoselectivity (up to 99:1 dr and up to 98% ee), suggesting that the organized framework effectively shields one face of the transition state. researchgate.net Incorporating a 3-methyl substituted proline ester into such a C₃-symmetric scaffold could further enhance this shielding effect, potentially leading to even greater stereocontrol.

Another approach involves immobilizing proline ester derivatives onto solid supports like silica (B1680970). tudublin.ie This heterogenization of the catalyst simplifies purification, allows for catalyst recycling, and can reduce production costs, making the catalytic process more sustainable. tudublin.ie A 3-methyl substituted catalyst would be expected to retain its enhanced stereodirecting capabilities in its immobilized form.

Structure-Activity Relationship (SAR) Studies for Catalytic Efficiency and Stereoselectivity

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a catalyst's structure influence its performance. For proline-based organocatalysts, key factors include the nature of the N-substituent, the type of ester group, and substitutions on the pyrrolidine (B122466) ring. The introduction of a methyl group at the C-3 position of L-proline ethyl ester is expected to impart significant conformational constraints, which can have a profound impact on the transition state of a catalyzed reaction. researchgate.net

The steric bulk of substituents on the proline ring directly influences stereoselectivity. In the asymmetric Michael addition of aldehydes to nitroolefins, the conformational rigidity of the catalyst is a key determinant of success. researchgate.net Research on polysubstituted proline esters has shown that even subtle changes to the substituents can alter the enantiomeric excess (e.e.) and yield. For example, in a study of the Michael reaction between isobutyraldehyde (B47883) and a vinyl sulfone, modifying the ester group on a proline derivative from methyl to isopropyl to tert-butyl had a measurable impact on the stereochemical outcome. nih.gov

These findings suggest that a methyl group at the C-3 position would sterically influence the approach of substrates to the enamine intermediate, favoring a specific transition state geometry and thereby enhancing stereoselectivity. The increased lipophilicity from the methyl group may also improve solubility in nonpolar organic solvents, providing greater flexibility in optimizing reaction conditions, a strategy that has proven effective for 3-methyl-β-proline catalysts in Mannich-type reactions. nih.govnih.gov

The following table summarizes SAR data from a study on substituted proline ester catalysts in a Michael addition reaction, illustrating the effect of modifying substituents at various positions on the proline ring and ester group. nih.gov

Catalyst (Proline Derivative)ReactionYield (%)e.e. (%)Configuration
Isopropyl ester, C5-PhMichael Addition9342(R)
Cyclohexyl ester, C5-PhMichael Addition9241(R)
t-Butyl ester, C5-PhMichael Addition9752(R)
Methyl ester, C5-naphthylMichael Addition9534(S)
Methyl ester, C5-cyclohexylMichael Addition9831(S)

This table demonstrates how modifications to the ester group (isopropyl, cyclohexyl, t-butyl) and a substituent at the C-5 position of the proline ring affect the yield and enantiomeric excess (e.e.) of the Michael addition product. nih.gov

Stereodivergent Synthesis Utilizing Proline Ester Analogues

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials, typically by changing the catalyst or reaction conditions. Proline ester analogues are valuable tools in this field due to their tunable steric and electronic properties. While proline catalysis often shows a strong intrinsic bias for a particular stereochemical outcome, modifications to the catalyst scaffold can override this preference.

The stereochemical outcome of proline-catalyzed reactions, such as aldol (B89426) or Michael additions, is determined by the geometry of the transition state. This geometry is highly sensitive to the catalyst's structure. For example, in aldol reactions, L-proline typically yields the anti-diastereomer. However, by modifying the proline catalyst, it is possible to favor the formation of the syn-diastereomer. The introduction of a substituent, such as a methyl group at the C-3 position, would alter the steric environment around the catalytic secondary amine and carboxylic acid (or ester) groups. This modification can change the preferred orientation of the substrates in the transition state, thus leading to a different diastereomer.

Although specific examples detailing the use of (3S)-3-methyl-L-proline ethyl ester in stereodivergent synthesis are not extensively documented, the principle is well-established with other proline derivatives. For instance, the diastereoselectivity of alkylation reactions using N-Boc-4-hydroxyproline methyl ester enolates is dependent on the N-protecting group and the alkylating agent, with some combinations leading to retention of configuration and others to inversion. mdpi.com This demonstrates that modifying the proline scaffold allows for control over the formation of different diastereomers. A catalyst based on 3-methyl-L-proline ethyl ester could similarly be employed to access different stereochemical pathways by tuning its interaction with the substrates in the crucial C-C bond-forming step.

Bioinspired Catalysis and Enzyme Mimicry with Proline Derivatives

Bioinspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes by creating smaller, synthetic molecules that replicate key features of an enzyme's active site. Proline and its derivatives are excellent candidates for enzyme mimicry due to their structural rigidity and bifunctional nature. acs.org

One successful approach involves using oligoproline peptides as scaffolds to create minimalistic biocatalysts. Proline-rich sequences are known to form stable polyproline II (PPII) helices, which are rigid, rod-like structures. nih.gov This structural stability allows for the precise positioning of catalytic functional groups along the helix, mimicking the arrangement of amino acid residues in the active site of a natural enzyme. nih.gov

In one study, a series of 13-residue polyproline peptides were designed to mimic esterase activity. nih.gov By incorporating a histidine residue (a common nucleophile in enzyme active sites) and an aspartate residue (which can orient the histidine) at specific positions (e.g., i and i+3), researchers created artificial enzymes capable of hydrolyzing p-nitrophenyl acetate. nih.gov The study found that a well-formed PPII structure was critical for achieving high catalytic efficiency. nih.gov

Incorporating (3S)-3-methyl-L-proline into such a polyproline scaffold could further enhance the stability and rigidity of the PPII helix. The methyl group would introduce additional conformational constraints, potentially leading to a more well-defined and pre-organized catalytic site. This pre-organization is a key principle in enzyme catalysis, as it reduces the entropic cost of bringing reactants together in the correct orientation. Therefore, catalysts derived from 3-methyl-L-proline could serve as more effective enzyme mimics, leading to artificial hydrolases or other catalysts with improved activity and selectivity. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing L-Proline, 3-methyl-, ethyl ester, (3S)- (9CI), and how do protecting groups influence yield?

Methodological Answer: The synthesis typically involves esterification of L-proline derivatives. For example:

  • Step 1 : Protect the amino group of L-proline using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Step 2 : Introduce the 3-methyl substituent via alkylation or asymmetric catalysis, ensuring stereochemical control at the (3S) position.
  • Step 3 : Perform esterification using ethyl bromide or ethanol under acidic conditions (e.g., HCl catalysis) .

Q. Key Considerations :

  • Boc protection offers milder deprotection conditions (e.g., trifluoroacetic acid), while Cbz requires hydrogenolysis .
  • Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85%, depending on steric hindrance from the 3-methyl group.

Q. How can researchers characterize the purity and stereochemistry of L-Proline, 3-methyl-, ethyl ester?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm esterification (δ ~4.1–4.3 ppm for ethyl ester -OCH₂CH₃) and methyl substitution (δ ~1.2–1.4 ppm for 3-methyl) .
    • ¹³C NMR : Verify carbonyl signals (C=O at ~170–175 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]⁺ = 172.2 g/mol) with theoretical values .
  • Optical Rotation : Measure [α]D²⁵ to confirm (3S) configuration (reference standards required).

Q. What role does this compound play in peptide synthesis, and how does its ester group affect stability?

Methodological Answer:

  • Application : Acts as a proline mimetic in peptide backbones, influencing secondary structure (e.g., inducing polyproline helices) .
  • Ester Stability :
    • Ethyl esters are hydrolytically labile under basic conditions but stable in acidic media.
    • Use anhydrous solvents (e.g., DMF) during coupling to prevent premature hydrolysis .
  • Deprotection : Remove the ethyl ester via saponification (NaOH/EtOH) or enzymatic cleavage (e.g., esterases) .

Advanced Research Questions

Q. How does the 3-methyl substituent influence stereoselective interactions in chiral coordination complexes?

Methodological Answer:

  • Experimental Design :
    • Prepare racemic Pr(ODA)₃³⁻ (ODA = 2,2′-oxydiacetate) and titrate with L-Proline, 3-methyl-, ethyl ester.
    • Monitor Circular Dichroism (CD) at 484 nm to detect induced optical activity (Pfeiffer effect) .
  • Findings :
    • Methyl groups alter ligand conformation, favoring Δ- or Λ-enantiomer binding. Compare with L-proline methyl/benzyl esters, which show opposite enantiomer preferences .
    • Use ¹H NMR to analyze diastereomeric shifts in Pr(ODA)₃³⁻ protons, correlating with binding modes .

Q. What mechanistic insights explain the cleavage of the ethyl ester group in reactions with transition metals like NbF₅?

Methodological Answer:

  • Reaction Setup : React L-Proline, 3-methyl-, ethyl ester with NbF₅ in CD₂Cl₂ under inert conditions.
  • Mechanistic Pathway :
    • NbF₅ acts as a Lewis acid, polarizing the ester carbonyl and facilitating nucleophilic attack by fluoride.
    • Ethyl fluoride is released (detected via ¹⁹F NMR), leaving a carboxylato-bound intermediate .
  • Validation : Hydrolyze the product to recover L-proline, confirming ester cleavage .

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